molecular formula C17H25N3O2 B2727846 6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320227-29-8

6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2727846
CAS No.: 2320227-29-8
M. Wt: 303.406
InChI Key: LPMLIWNXXHZVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, making them attractive for medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or esters, followed by functionalization of the pyridazinone ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and piperidinyl moieties, in particular, contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12(2)11-17(22)19-9-7-14(8-10-19)20-16(21)6-5-15(18-20)13-3-4-13/h5-6,12-14H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMLIWNXXHZVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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